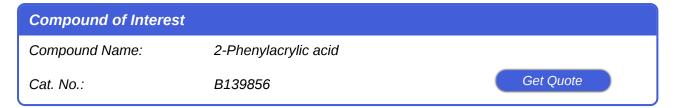


2-Phenylacrylic acid IUPAC name and CAS number

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An In-Depth Technical Guide to 2-Phenylacrylic Acid

This technical guide provides comprehensive information on **2-phenylacrylic acid**, including its chemical identifiers, physical and chemical properties, experimental protocols for its synthesis and modification, and an overview of the biological activities of related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

2-Phenylacrylic acid, also known as atropic acid, is an organic compound with the systematic IUPAC name 2-phenylprop-2-enoic acid.[1][2][3] Its unique structure, featuring a phenyl group and a carboxylic acid attached to an acrylic backbone, makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties of 2-Phenylacrylic Acid



Property	Value	Citations
IUPAC Name	2-phenylprop-2-enoic acid	[1][2][3]
CAS Number	492-38-6	[1][4][5][6]
Molecular Formula	C ₉ H ₈ O ₂	[1][5][6]
Molecular Weight	148.16 g/mol	[1][2][5][6]
Appearance	White to light yellow powder or crystalline powder	[1]
Melting Point	104-110 °C	[1]
Boiling Point	~267 °C (with partial decomposition)	[5]
Purity	≥96% to ≥98%	[4][6]
InChI Key	ONPJWQSDZCGSQM- UHFFFAOYSA-N	[1][2]
SMILES	C=C(C1=CC=CC=C1)C(=O)O	[1][2]

Synthesis and Experimental Protocols Synthesis of 2-Phenylacrylic Acid

A common method for the preparation of **2-phenylacrylic acid** involves the reaction of phenylacetate with paraformaldehyde in the presence of an alkali, such as potassium carbonate or sodium carbonate.[7] The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a phase transfer catalyst.[7] The resulting 2-phenyl acrylate can then be hydrolyzed to yield **2-phenylacrylic acid**.[7]

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylacrylic Acid

The enantioselective synthesis of (S)-2-phenylpropionic acid, a key precursor for several non-steroidal anti-inflammatory drugs (NSAIDs), can be achieved through the asymmetric



hydrogenation of **2-phenylacrylic acid** using a chiral catalyst.[4] Below is a detailed protocol adapted from established methodologies.[4]

Materials:

- 2-Phenylacrylic acid
- Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
- Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)
- Degassed methanol
- Hydrogen gas
- Autoclave
- Standard laboratory glassware (Schlenk flask, cannula)

Procedure:

- Catalyst Preparation (in-situ):
 - In a glovebox, add the rhodium precursor (1 mol%) and the chiral diphosphine ligand (1.1 mol%) to a Schlenk flask.
 - Add degassed methanol to dissolve the components.
 - Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.[4]
- · Reaction Setup:
 - In a separate flask, dissolve **2-phenylacrylic acid** (1 equivalent) in degassed methanol.
 - Transfer the substrate solution to a high-pressure autoclave.
 - Using a cannula, transfer the prepared catalyst solution to the autoclave.[4]



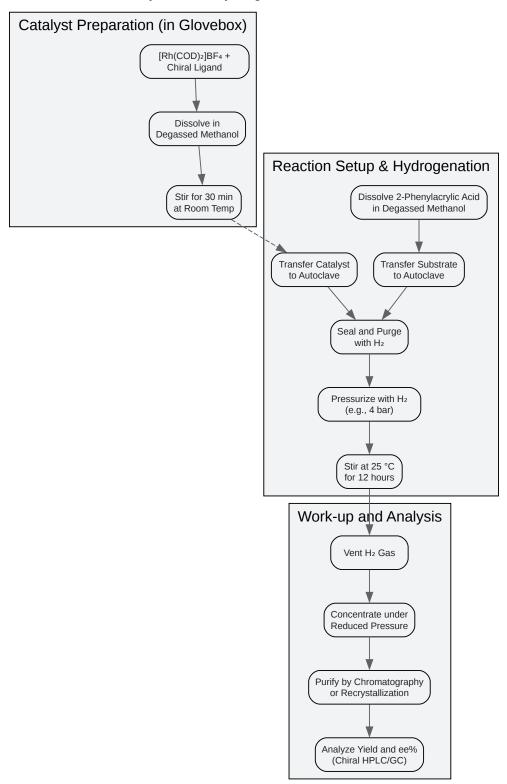
- Hydrogenation:
 - Seal the autoclave securely.
 - Purge the autoclave with hydrogen gas three times to remove any residual air.
 - Pressurize the autoclave to the desired hydrogen pressure (e.g., 4 bar).
 - Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).[4]
- Work-up and Analysis:
 - After the reaction is complete, carefully vent the excess hydrogen gas.
 - Concentrate the reaction mixture under reduced pressure to remove the solvent.
 - The crude product can be purified by column chromatography or recrystallization.
 - Determine the enantiomeric excess (ee) of the (S)-2-phenylpropionic acid product using chiral HPLC or GC analysis.[4]

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the asymmetric hydrogenation of **2-phenylacrylic acid**.



Asymmetric Hydrogenation Workflow



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Asymmetric Hydrogenation Workflow



Biological Activity and Applications in Drug Development

While direct research on the biological signaling pathways of **2-phenylacrylic acid** is limited, the broader class of cinnamic acid derivatives has been studied for various biological activities. These derivatives are known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[8][9] For instance, certain derivatives of cinnamic acid have been shown to interact with cancer-related signaling pathways such as NFkB, AP-1, and Nrf2.[10]

Polyhydroxylated phenylacrylic acid derivatives have been investigated as potential anti-tumor agents, with some showing activity against leukemia and melanoma cell lines.[11] The biological efficacy of these compounds is often linked to the nature and position of substituents on the phenyl ring.[8]

The application of **2-phenylacrylic acid** in drug development is primarily as a key intermediate. Its role in the synthesis of 'profen' drugs highlights its importance in the pharmaceutical industry.[4] Furthermore, the development of drug delivery systems, such as those based on polymers like PLGA, is an active area of research for enhancing the bioavailability and targeted delivery of various therapeutic agents, including those derived from or related to phenylacrylic acids.[12][13]

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